Ethyl 3-formyl-5-methylbenzoate

Catalog No.
S8335330
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-formyl-5-methylbenzoate

Product Name

Ethyl 3-formyl-5-methylbenzoate

IUPAC Name

ethyl 3-formyl-5-methylbenzoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-5-8(2)4-9(6-10)7-12/h4-7H,3H2,1-2H3

InChI Key

RSHLMRRZQSHGEX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)C

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)C

Ethyl 3-formyl-5-methylbenzoate is an organic compound characterized by the molecular formula C₁₁H₁₂O₃ and a molecular weight of approximately 192.22 g/mol. This compound features a benzene ring substituted with a formyl group at the 3-position and an ethyl ester at the 5-position, contributing to its unique chemical properties. Ethyl 3-formyl-5-methylbenzoate is part of the larger class of benzoates, which are esters derived from benzoic acid, and it exhibits a variety of functional groups that can participate in different

  • Oxidation: The formyl group can be oxidized to yield the corresponding carboxylic acid, specifically 3-carboxy-5-methylbenzoic acid.
  • Reduction: The formyl group can also be reduced to form a hydroxymethyl derivative, resulting in ethyl 3-(hydroxymethyl)-5-methylbenzoate.
  • Nucleophilic Substitution: The ethyl ester group may participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to the aromatic system.

Common reagents used in these reactions include pyridinium chlorochromate for oxidation and sodium borohydride for reduction. The specific conditions can vary based on the desired reaction pathway.

Ethyl 3-formyl-5-methylbenzoate can be synthesized through several methods:

  • Oxidation of Methyl Precursors: One common method involves the oxidation of methyl 3-(hydroxymethyl)-5-methylbenzoate using oxidizing agents like pyridinium chlorochromate in dichloromethane.
  • Esterification Reactions: The compound can also be synthesized via esterification of 3-formyl-5-methylbenzoic acid with ethanol in the presence of acid catalysts.

These synthetic routes can yield high purity and good yields under optimized conditions.

Ethyl 3-formyl-5-methylbenzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for developing new pharmaceuticals or as an intermediate in drug synthesis.
  • Fragrance Industry: Compounds with aromatic properties are often utilized in perfumes and flavorings, making this compound suitable for such applications.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.

Interaction studies involving ethyl 3-formyl-5-methylbenzoate could focus on its reactivity with biological macromolecules or other small molecules. Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications or toxicological profiles.

Several compounds share structural similarities with ethyl 3-formyl-5-methylbenzoate. Here are a few notable examples:

Compound NameChemical StructureKey Characteristics
Methyl 3-formyl-5-methylbenzoateC₁₀H₁₀O₃Similar formyl and methyl groups; potential bioactivity.
Ethyl benzoateC₉H₁₀O₂Common ester used in fragrances; less complex structure.
Methyl benzoateC₈H₈O₂Simple ester; widely studied for its biological effects.

Uniqueness

Ethyl 3-formyl-5-methylbenzoate is unique due to its combination of a formyl group and an ethyl ester on a methyl-substituted benzene ring, which may confer distinct reactivity patterns and biological activities compared to simpler esters like methyl benzoate or ethyl benzoate. Its specific structural arrangement could lead to unique interactions in biological systems, warranting further research into its properties and potential applications.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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